molecular formula C20H14ClN3O2S B5701029 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5701029
M. Wt: 395.9 g/mol
InChI Key: ZBXHRSUXYGQWHB-UHFFFAOYSA-N
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Description

2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as PTZ-CBI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine and serotonin. 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal models, 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to increase locomotor activity and reduce anxiety-like behavior. 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as a treatment for mental disorders, such as schizophrenia and anxiety disorders. Another direction is to explore its potential as a cancer therapy, either alone or in combination with other anti-cancer drugs. Additionally, 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide could be used as a scaffold for the development of novel compounds with potential therapeutic applications in various fields.

Synthesis Methods

2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by reaction with 2-amino-N-(10H-phenothiazin-10-yl)benzamide to form 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide.

Scientific Research Applications

2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to have antipsychotic and anxiolytic effects in animal models, suggesting its potential as a treatment for mental disorders. In cancer research, 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. In drug development, 2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-8-2-1-7-13(14)19(22)23-26-20(25)24-15-9-3-5-11-17(15)27-18-12-6-4-10-16(18)24/h1-12H,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHRSUXYGQWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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